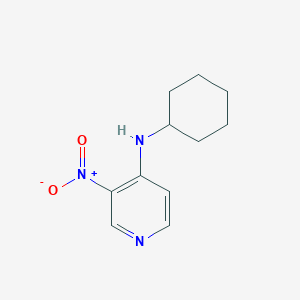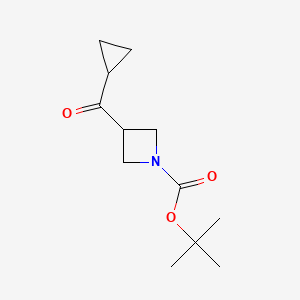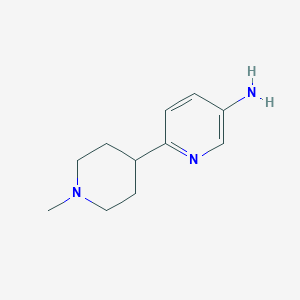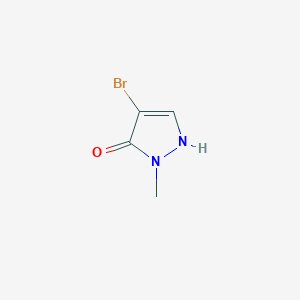
N-cyclohexyl-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C11H15N3O2 and a molar mass of 221.26 g/mol It is characterized by the presence of a cyclohexyl group attached to a nitropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of N-cyclohexyl-3-nitropyridin-4-amine may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-cyclohexyl-3-aminopyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Applications De Recherche Scientifique
N-cyclohexyl-3-nitropyridin-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial and anti-tubercular activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-cyclohexyl-3-nitropyridin-4-amine is unique due to its specific structural features, such as the cyclohexyl group and the nitro group on the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
103565-87-3 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N-cyclohexyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
Clé InChI |
CORWJUKXATVWNW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Solubilité |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)



![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)

![Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13912743.png)



